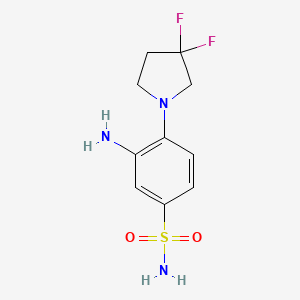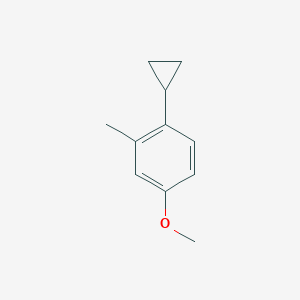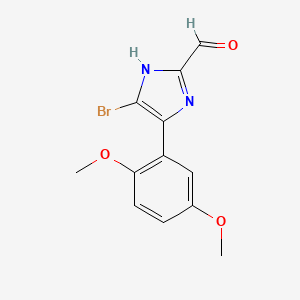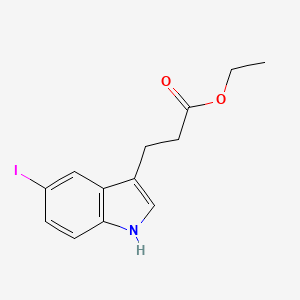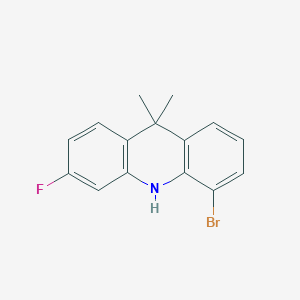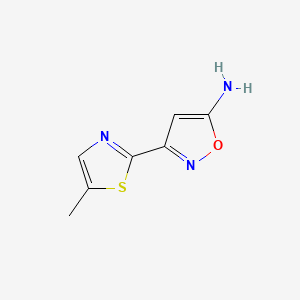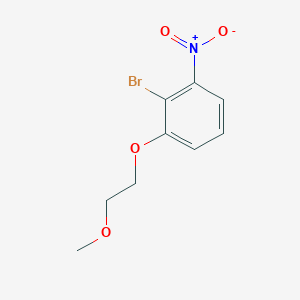
2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene is an organic compound with the molecular formula C9H10BrNO4 It is a derivative of benzene, characterized by the presence of a bromine atom, a nitro group, and a methoxyethoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene typically involves the bromination of 1-(2-methoxyethoxy)-3-nitrobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the quality of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride or iron powder.
Oxidation Reactions: The methoxyethoxy group can undergo oxidation to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid, or iron powder in acetic acid.
Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of azides, thiols, or ethers.
Reduction: Formation of 2-amino-1-(2-methoxyethoxy)-3-nitrobenzene.
Oxidation: Formation of aldehydes or carboxylic acids depending on the extent of oxidation.
Applications De Recherche Scientifique
2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Chemical Biology: The compound is used in the study of biochemical pathways and the development of chemical probes for biological research.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene depends on its specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
2-Bromo-1-(2-methoxyethoxy)benzene: Lacks the nitro group, making it less reactive in reduction reactions.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a different substitution pattern, affecting its reactivity and applications.
2-Bromo-1-(2-ethoxyethoxy)-3-nitrobenzene: Similar structure but with an ethoxyethoxy group instead of methoxyethoxy, leading to different physical and chemical properties.
Uniqueness: 2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both a bromine atom and a nitro group allows for diverse chemical transformations, while the methoxyethoxy group enhances solubility and stability.
Propriétés
Formule moléculaire |
C9H10BrNO4 |
|---|---|
Poids moléculaire |
276.08 g/mol |
Nom IUPAC |
2-bromo-1-(2-methoxyethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO4/c1-14-5-6-15-8-4-2-3-7(9(8)10)11(12)13/h2-4H,5-6H2,1H3 |
Clé InChI |
QMVGUANJNJHXRP-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC=CC(=C1Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


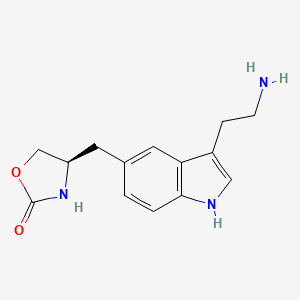
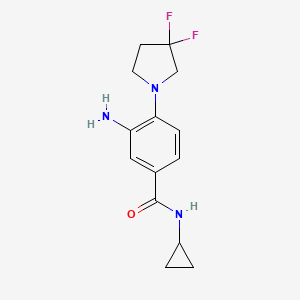
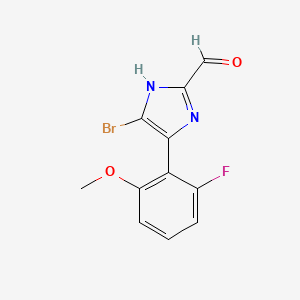

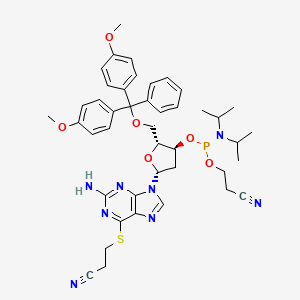

![2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid](/img/structure/B13715264.png)
